Product packaging for 4-(Hexanoyloxy)benzoic acid(Cat. No.:CAS No. 56955-75-0)

4-(Hexanoyloxy)benzoic acid

Cat. No.: B8683067
CAS No.: 56955-75-0
M. Wt: 236.26 g/mol
InChI Key: NVXIJHWKTUUWCT-UHFFFAOYSA-N
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Description

4-(Hexanoyloxy)benzoic acid is a synthetic benzoic acid derivative of significant interest in advanced materials research, particularly in the field of liquid crystals. This compound belongs to the class of n-alkanoyloxy benzoic acids, which are widely studied for their mesomorphic (liquid crystalline) properties. Researchers utilize these compounds to form hydrogen-bonded liquid crystalline dimers and complexes. The length of the alkanoyloxy side chain, such as the hexanoyloxy group in this compound, is a critical parameter influencing the material's properties; increasing the chain length is known to enhance the optical bandgap and affect the thermal stability of the resulting mesophases . These materials are primarily investigated for their self-assembly behavior and phase transitions, commonly characterized by techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) . The experimental behaviors of such complexes make them suitable for various energy and optical applications [citation:3). The product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B8683067 4-(Hexanoyloxy)benzoic acid CAS No. 56955-75-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56955-75-0

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-hexanoyloxybenzoic acid

InChI

InChI=1S/C13H16O4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3,(H,15,16)

InChI Key

NVXIJHWKTUUWCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Optimization

Established Synthetic Pathways for 4-(Hexanoyloxy)benzoic Acid

The creation of the ester linkage in this compound is the central challenge in its synthesis. This is typically accomplished by reacting 4-hydroxybenzoic acid with hexanoic acid or a derivative thereof. The primary established pathways involve classical and modern esterification techniques.

Esterification Reactions: Classical and Modern Approaches

Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is a fundamental reaction in organic chemistry. uni-pannon.hu Both traditional and contemporary methods are employed for the synthesis of this compound.

The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. researchgate.net In the context of this compound synthesis, this would involve the reaction of 4-hydroxybenzoic acid with hexanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. patsnap.commasterorganicchemistry.com This can be accomplished by using an excess of one of the reactants (typically the alcohol) or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus. patsnap.commasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. mdpi.com

Table 1: Illustrative Reaction Conditions for Fischer Esterification of Benzoic Acid Derivatives

Carboxylic AcidAlcoholCatalystConditionsYield (%)
Acetic AcidEthanol (B145695)AcidEquilibrium65
Acetic Acid10-fold excess EthanolAcidEquilibrium97
Acetic Acid100-fold excess EthanolAcidEquilibrium99

This table illustrates the effect of reactant concentration on yield in a typical Fischer esterification. Data derived from a study on the reaction between acetic acid and ethanol. masterorganicchemistry.com

To overcome the often harsh conditions and equilibrium limitations of Fischer esterification, modern coupling reagents are employed. The Steglich esterification is a prominent example, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgnih.gov This method is particularly advantageous for its mild reaction conditions, typically proceeding at room temperature, making it suitable for sensitive substrates. wikipedia.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, further accelerating the reaction and suppressing the formation of an N-acylurea byproduct, which can diminish the yield. wikipedia.orgorganic-chemistry.org The byproduct of this reaction is dicyclohexylurea (DCU), a solid that can be removed by filtration. wikipedia.org

While a specific protocol for the synthesis of this compound using this method is not detailed in the readily available literature, the Steglich esterification is a versatile and widely used method for the synthesis of esters from a broad range of carboxylic acids and alcohols, including those with steric hindrance. nih.govresearchgate.net The general procedure involves dissolving the carboxylic acid, alcohol, and DMAP in an anhydrous solvent, followed by the addition of DCC. organic-chemistry.org

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

A key principle of green chemistry is the reduction or elimination of solvent use. Solvent-free, or neat, reactions can lead to higher efficiency, easier product separation, and reduced environmental impact. mdpi.com Mechanochemistry, specifically high-speed ball milling (HSBM), has emerged as a powerful technique for conducting solvent-free organic reactions. nih.gov

Solvent-free esterification of various carboxylic acids with alcohols has been successfully demonstrated using HSBM. nih.gov For example, the esterification of benzoic acid with various phenols has been achieved in high yields and short reaction times without the need for a solvent. nih.gov This approach offers a significant green advantage over traditional solvent-based methods.

Atom economy is another crucial concept in green chemistry, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comacs.org Addition and rearrangement reactions are considered highly atom-economical as they, in theory, incorporate all reactant atoms into the product. primescholars.com Fischer esterification, while a condensation reaction that produces water as a byproduct, can still be considered reasonably atom-economical.

Atom Economy Calculation for the Fischer Esterification of 4-Hydroxybenzoic Acid with Hexanol:

Reactants: 4-Hydroxybenzoic acid (C₇H₆O₃, MW: 138.12 g/mol ) + Hexan-1-ol (C₆H₁₄O, MW: 102.17 g/mol )

Product: this compound (C₁₃H₁₆O₄, MW: 236.26 g/mol )

Byproduct: Water (H₂O, MW: 18.02 g/mol )

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (236.26 / (138.12 + 102.17)) x 100 ≈ 98.3%

In contrast, the Steglich esterification using DCC has a lower atom economy due to the formation of the high molecular weight byproduct, dicyclohexylurea (DCU).

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. asianjpr.comsphinxsai.com Microwave heating is efficient and uniform, directly interacting with polar molecules in the reaction mixture. researchgate.net

Several studies have demonstrated the successful application of microwave irradiation to esterification reactions. asianjpr.com A comparative study of conventional and microwave-assisted synthesis of various organic compounds, including esters, consistently shows a significant reduction in reaction time and often an increase in yield with the microwave method. asianjpr.comsphinxsai.com For example, the synthesis of certain heterocyclic molecules saw reaction times decrease from hours to minutes with improved yields under microwave irradiation. sphinxsai.com

Ultrasound-assisted synthesis is another green technique that can accelerate reactions through acoustic cavitation, which generates localized high temperatures and pressures. mdpi.comnih.govmdpi.com This method has been successfully applied to various organic syntheses, offering reduced reaction times and improved yields compared to conventional methods. nih.govsciforum.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Reactions

ReactionConventional Method (Time)Conventional Method (Yield %)Microwave Method (Time)Microwave Method (Yield %)
Synthesis of Schiff Bases8-10 hours (refluxing)-2 hoursHigher than conventional
Synthesis of Heterocyclic MoleculesHours-Minutes10-30% higher than conventional

This table provides a general comparison of reaction times and yields for different types of reactions, highlighting the advantages of microwave-assisted synthesis. sphinxsai.comsciforum.netjocpr.com

Catalysis in Ester Formation

One of the most common and traditional methods for this type of esterification is the use of strong mineral acids as catalysts. libretexts.org For instance, concentrated sulfuric acid (H₂SO₄) is frequently employed to protonate the carbonyl oxygen of the acylating agent, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of 4-hydroxybenzoic acid. uwimona.edu.jm

In addition to mineral acids, organocatalysts have also been utilized. For more sensitive substrates or to avoid the harsh conditions associated with strong mineral acids, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be used. nih.gov This method proceeds through the in-situ formation of a highly reactive O-acylisourea intermediate.

Furthermore, the use of nonquaternizable tertiary amines as catalysts in the reaction of hydroxybenzoic acids with haloalkanes has been reported, offering an alternative catalytic approach. google.com These amines can act as nucleophilic catalysts or as bases to neutralize any acidic byproducts, thereby driving the reaction forward. The choice of catalyst is often dictated by the specific acylating agent used (e.g., hexanoyl chloride, hexanoic anhydride (B1165640), or hexanoic acid) and the desired reaction conditions.

Advanced Structural Elucidation and Solid State Properties

Spectroscopic Analysis for Mechanistic Insights

Spectroscopic analysis is fundamental to confirming the molecular structure of 4-(Hexanoyloxy)benzoic acid and understanding its electronic and conformational properties. Techniques such as NMR, IR, Raman, and Mass Spectrometry each provide unique and complementary information.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In ¹H NMR analysis, the aromatic protons exhibit a distinct AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carboxylic acid group are deshielded and appear at a lower field (δ ~7.99 ppm) compared to those ortho to the hexanoyloxy group (δ ~7.25 ppm). The aliphatic protons of the hexanoyl chain are clearly resolved, from the terminal methyl group to the methylene (B1212753) group adjacent to the ester carbonyl, confirming the structure of the alkyl chain. kaust.edu.sa

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum shows distinct signals for the two carbonyl carbons (ester and carboxylic acid), the four aromatic carbons (two substituted and two protonated), and the six carbons of the hexanoyl chain. kaust.edu.sa The chemical shifts are consistent with the expected electronic effects of the substituent groups.

Table 1: NMR Spectroscopic Data for this compound in DMSO
¹H NMR Assignment¹³C NMR Assignment
Chemical Shift (δ) ppm Proton Environment Chemical Shift (δ) ppm Carbon Environment
7.99 (d, J = 8.5 Hz, 2H)Ar-H (ortho to -COOH)171.96C=O (Ester)
7.25 (d, J = 8.6 Hz, 2H)Ar-H (ortho to -OOCR)167.12C=O (Carboxylic Acid)
2.60 (t, J = 7.4 Hz, 2H)-O-C(=O)-CH₂ -154.49Ar-C (C-O)
1.65 (m, 2H)-O-C(=O)-CH₂-CH₂ -131.60Ar-CH
1.34 (m, 4H)-(CH₂ )₂-CH₃128.75Ar-C (C-COOH)
0.89 (t, J = 7.1 Hz, 3H)-CH₃122.48Ar-CH
33.89-O-C(=O)-CH₂ -
31.04-O-C(=O)-CH₂-CH₂ -
24.40-CH₂-
22.26-CH₂ -CH₃
14.26-CH₃
Data sourced from a study by El-Atawy et al. kaust.edu.sa

Vibrational spectroscopy probes the functional groups within a molecule. The IR and Raman spectra of this compound are dominated by characteristic bands corresponding to the carboxylic acid and ester moieties. A key feature in the IR spectrum is a very broad absorption band in the 2500–3300 cm⁻¹ region, which arises from the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info

The carbonyl (C=O) stretching region is particularly informative, showing two distinct absorptions. The C=O stretch of the carboxylic acid group typically appears around 1680-1700 cm⁻¹, while the ester C=O stretch is found at a higher frequency, approximately 1760 cm⁻¹. docbrown.info C-O stretching vibrations for both the ester and carboxylic acid groups are also prominent in the 1210-1320 cm⁻¹ range. docbrown.info Aromatic C-H and C=C stretching vibrations are observed in their expected regions. docbrown.info

Table 2: Principal Vibrational Bands for this compound**
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300–2500 (broad)O-H stretchCarboxylic Acid (H-bonded dimer)
~3080–3030C-H stretchAromatic
~2960–2850C-H stretchAliphatic (CH₂, CH₃)
~1760C=O stretchEster
~1700–1680C=O stretchCarboxylic Acid
~1600, ~1450C=C stretchAromatic Ring
~1320–1210C-O stretchCarboxylic Acid / Ester
~960–900O-H bend (out-of-plane)Carboxylic Acid
Assignments are based on data for benzoic acid and related structures. docbrown.infonist.gov

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI). The molecular ion peak [M]⁺• for this compound (C₁₃H₁₆O₄) would appear at m/z 236.

The fragmentation is expected to be dominated by cleavages around the ester and carboxylic acid functional groups. A prominent fragmentation pathway for benzoic acid esters involves the cleavage of the C-O bond of the ester linkage. This can lead to the formation of a key fragment corresponding to the p-hydroxybenzoic acid cation radical at m/z 138. Another significant fragmentation is the loss of the hydroxyl radical (•OH) from the carboxylic acid group of the molecular ion, yielding an acylium ion at m/z 219. Further fragmentation of the benzoyl portion often proceeds via the loss of CO, leading to the phenyl cation at m/z 77, which can further degrade to an ion at m/z 51. docbrown.infoacdlabs.com

Table 3: Proposed Key Mass Spectrometry Fragments for this compound
m/z Proposed Fragment Ion Formula Notes
236[M]⁺•[C₁₃H₁₆O₄]⁺•Molecular Ion
219[M - OH]⁺[C₁₃H₁₅O₃]⁺Loss of hydroxyl radical from carboxylic acid
138[HOC₆H₄COOH]⁺•[C₇H₆O₃]⁺•Cleavage of the ester C-O bond
122[C₆H₅COOH]⁺•[C₇H₆O₂]⁺•McLafferty rearrangement followed by cleavage
121[M - C₅H₁₁O₂]⁺[C₈H₅O₂]⁺Loss of hexanoyloxy radical
105[C₆H₅CO]⁺[C₇H₅O]⁺Loss of •OH from benzoic acid fragment
99[C₅H₁₁CO]⁺[C₆H₁₁O]⁺Hexanoyl cation
77[C₆H₅]⁺[C₆H₅]⁺Loss of CO from benzoyl cation
51[C₄H₃]⁺[C₄H₃]⁺Fragmentation of phenyl cation
Fragmentation pathways are proposed based on the known behavior of benzoic acid and its esters. docbrown.infoacdlabs.comnist.gov

X-ray Crystallography and Crystal Structure Analysis

While a specific single-crystal X-ray structure for this compound is not detailed in the reviewed literature, the solid-state behavior of benzoic acids and their derivatives is well-documented, allowing for a robust prediction of its crystal structure. nih.govresearchgate.netcore.ac.uk

The crystal packing of this compound is overwhelmingly dictated by the formation of strong intermolecular hydrogen bonds. Like virtually all carboxylic acids in the solid state, it is expected to form a centrosymmetric dimer. nih.govcore.ac.uk This primary structural motif is created by a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This interaction forms a stable, eight-membered ring, which is described by the graph-set notation R²₂(8). nih.gov

These hydrogen-bonded dimers then arrange themselves into a larger crystal lattice. The packing of these dimer units is stabilized by weaker, secondary interactions. These include C-H···O interactions involving aromatic or aliphatic C-H donors and carbonyl oxygen acceptors, as well as van der Waals forces between the interlocking alkyl chains and π-π stacking interactions between the phenyl rings of adjacent dimers. core.ac.uk This layered structure is a common feature in the crystals of long-chain 4-alkanoyloxybenzoic acids. kaust.edu.sacore.ac.uk

Polymorphism and Crystallization Phenomena

The solid-state behavior of this compound, a member of the n-alkanoyloxy benzoic acid series, is a subject of scientific interest, particularly concerning its liquid crystalline properties, which represent a form of polymorphism. The arrangement of molecules in the solid state can significantly influence the material's physical and chemical properties.

Research into the n-alkanoyloxy benzoic acid series has revealed the existence of mesomorphic phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. nih.govkaust.edu.sa These liquid crystalline phases are a manifestation of polymorphism, where the compound can exist in different ordered structures. For this compound and its analogues, these phases are typically identified and characterized using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). kaust.edu.sa

Specifically, supramolecular hydrogen-bonded complexes of these acids can exhibit mesophases. kaust.edu.sa The para-substituted derivatives, including this compound, are known to form more stable structures compared to their meta-substituted counterparts due to stronger hydrogen bonding interactions. nih.gov Studies on a series of 4-n-alkanoyloxy benzoic acids have shown that the length of the alkyl chain plays a crucial role in determining the type and stability of the mesophases observed. kaust.edu.sa For instance, in a series of related supramolecular H-bonding complexes, the smectic C (SmC) phase was identified, with its stability being dependent on the length of the terminal alkyl chain. kaust.edu.sa While detailed crystallographic data for distinct solid-state polymorphs of this compound are not extensively documented in the public domain, the characterization of its liquid crystalline phases provides significant insight into its polymorphic capabilities.

Table 1: Thermal and Mesomorphic Properties of Symmetrical Dimers of 4-n-alkanoyloxy benzoic acids (In)

Compound (n) Transition Temperature (°C)
I3 Cr → SmC 78.5 (monotropic)
I7 Cr → SmC 101.2
I13 Cr → SmC 106.9

Data sourced from studies on supramolecular H-bonding complexes. kaust.edu.sa

The formation and stability of different crystalline forms, including liquid crystalline phases, are governed by a delicate balance of thermodynamic and kinetic factors. For this compound and related compounds, several key factors can influence their polymorphic behavior.

Molecular Structure: The molecular architecture is a primary determinant of mesophase formation. kaust.edu.sa In the case of n-alkanoyloxy benzoic acids, the length of the flexible alkyl chain significantly impacts the thermal stability and the range of the mesophases. nih.govkaust.edu.sa An increase in the alkyl chain length generally leads to a wider mesophase range. kaust.edu.sa The position of the ester group also affects stability, with para-derivatives showing higher stability than meta-derivatives. nih.gov

Intermolecular Interactions: Hydrogen bonding is a dominant force in the formation of supramolecular structures in these benzoic acid derivatives. kaust.edu.sa These hydrogen bonds contribute to the formation of dimeric complexes which are fundamental to their liquid crystalline behavior. The strength and geometry of these bonds influence the packing of the molecules and thus the resulting crystalline form.

Solvent of Crystallization: The choice of solvent is a critical parameter in controlling crystallization and polymorphism. While specific studies on the solvent effects on the solid-state polymorphism of this compound are limited, general principles of crystallization suggest that solvents can influence nucleation and crystal growth rates, potentially leading to different polymorphs. Recrystallization from different solvents or solvent mixtures is a common technique used to screen for polymorphs. libretexts.org For instance, related benzoic acids are often recrystallized from hot water or ethanol-water mixtures. libretexts.orgreddit.com

Temperature and Cooling Rate: Thermal conditions during crystallization, such as the temperature and the rate of cooling, can dictate which polymorphic form is kinetically favored. Rapid cooling can often trap metastable forms, while slow cooling allows the system to reach the thermodynamically most stable form. DSC studies on related compounds show different thermal transitions, indicating the influence of temperature on the phase behavior. kaust.edu.sa The observation of monotropic phases in some analogues, which are only stable upon cooling, further highlights the importance of the thermal history of the sample. kaust.edu.sa

Table 2: Investigated Factors Influencing Polymorphism in n-Alkanoyloxy Benzoic Acids

Factor Influence
Alkyl Chain Length Affects mesophase stability and range. kaust.edu.sa
Substituent Position Para-isomers are generally more stable than meta-isomers. nih.gov
Hydrogen Bonding Crucial for the formation of supramolecular liquid crystalline structures. kaust.edu.sa
Solvent Can influence the resulting crystalline form. libretexts.orgreddit.com
Temperature/Cooling Rate Determines which polymorph is kinetically or thermodynamically favored. kaust.edu.sa

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. kaust.edu.sa By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and reactivity indicators. For derivatives of 4-(Hexanoyloxy)benzoic acid, DFT calculations have been employed to substantiate experimental observations regarding their chemical behavior and stability. kaust.edu.sa

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In studies of 4-n-alkanoyloxy benzoic acids, DFT calculations have revealed that the position of the ester substituent significantly influences the electronic properties. kaust.edu.sa The para-substituted derivatives, such as this compound, were predicted to have higher HOMO-LUMO energy gaps compared to their meta-substituted counterparts. kaust.edu.sa This suggests that the para-isomers are generally more stable and less reactive. kaust.edu.sa The energy gap is also influenced by the length of the alkyl side chain; for instance, the optical energy band gap for 4-alkanoyloxy benzoic acids was found to increase with the length of the alkyl chain, from 4.14 eV for a three-carbon chain to 4.33 eV for a thirteen-carbon chain. kaust.edu.sa

Table 1: Predicted Electronic Properties of 4-Alkanoyloxy Benzoic Acid Derivatives
Compound SeriesKey FindingImplicationSource
Para-derivatives (In) vs. Meta-derivatives (IIn)HOMO-LUMO energy gap (ΔE) is higher for para-derivatives.Para-derivatives are predicted to be more stable and less reactive. kaust.edu.sa
4-Alkanoyloxy Benzoic AcidsThe energy band gap increases with the length of the alkyl side chain.Stability is influenced by the size of the nonpolar moiety. kaust.edu.sa

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (MEP or EPS) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its electrophilic and nucleophilic sites. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack. researchgate.net

For this compound, an EPS map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid and ester functional groups, as these are the most electronegative atoms in the molecule. These regions represent the primary sites for hydrogen bonding and interactions with electrophiles. The aromatic ring would exhibit a less negative potential, while the aliphatic hexanoyl chain would be largely neutral or slightly positive, representing a nonpolar, hydrophobic region. Theoretical studies on similar substituted benzoic acids confirm that such calculations are valuable for predicting intermolecular interactions. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. galaxyproject.orgresearchgate.net This technique allows for the exploration of conformational landscapes, dynamic behavior, and interactions with the surrounding environment, such as solvents.

Conformational Flexibility and Dynamics

The structure of this compound possesses significant conformational flexibility, primarily due to the rotational freedom around the single bonds within the ester linkage and the hexanoyl alkyl chain. The torsional potential of the ester group and the alkyl chain allows the molecule to adopt various conformations, from fully extended to more compact, folded shapes. researchgate.net

Studies on analogous long-chain molecules suggest that the minimum energy conformation likely involves the alkyl chain being extended. vulcanchem.com However, thermal energy at ambient temperatures allows the chain to sample a wide range of conformations. This flexibility is a key determinant of the material's physical properties. For example, the transition to liquid crystalline phases observed in homologous series of n-alkanoyloxy benzoic acids is directly related to the length and flexibility of the alkyl chain. mdpi.com The n-hexanoyloxy derivative is noted as being one of the shorter-chain homologues to exhibit such properties, indicating its specific conformational dynamics are crucial for the formation of ordered, mesogenic structures. mdpi.com

Interactions with Solvents (non-biological)

The amphiphilic nature of this compound governs its interactions with solvents. The molecule contains both a polar, hydrophilic head (the carboxylic acid group) and a larger, nonpolar, hydrophobic tail (the phenyl ring and hexanoyl ester group).

In Polar Solvents: In polar solvents like ethanol (B145695) or water, the carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to strong, favorable interactions.

In Nonpolar Solvents: In nonpolar solvents such as hexane, the dominant interactions would be van der Waals forces between the solvent and the molecule's aromatic ring and alkyl chain.

MD simulations are an effective method for studying these interactions at a molecular level. Such simulations can model the solvation shell around the molecule, calculate the free energy of solvation, and predict solubility behavior. For instance, simulations of similar amphiphilic molecules have been used to model their strong adsorption at air-water interfaces. vulcanchem.com While specific MD studies detailing the solvation of this compound in a range of non-biological solvents were not found in the reviewed literature, this computational approach remains a primary tool for investigating such phenomena. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which aids in the interpretation of experimental data.

DFT calculations have been used to support the analysis of the optical properties of 4-n-alkanoyloxy benzoic acids. kaust.edu.sa The predicted absorbance spectra for these compounds show a blue shift (a shift to shorter wavelengths) as the length of the alkyl side chain increases. kaust.edu.sa Furthermore, these materials exhibit broad photoluminescence emission spectra, with the emission peak shifting to longer wavelengths (a red shift) as the side chain length increases. kaust.edu.sa These computational predictions are consistent with experimental spectroscopic data. kaust.edu.sa

Additionally, while experimental in nature, the assignment of peaks in Nuclear Magnetic Resonance (NMR) spectra is often supported by computational predictions of chemical shifts. The reported ¹H NMR data for this compound shows distinct signals for the aromatic protons, the alpha-methylene protons of the ester, the other methylene (B1212753) groups of the alkyl chain, and the terminal methyl group, which align with the expected electronic environments within the molecule. kaust.edu.sa

Table 2: Predicted and Observed Spectroscopic Features for 4-Alkanoyloxy Benzoic Acids
Spectroscopy TypeParameterFinding/ObservationSource
UV-Vis AbsorbanceAbsorption MaximumA blue shift is observed with increasing alkyl chain length. kaust.edu.sa
PhotoluminescenceEmission MaximumA red shift is observed with increasing alkyl chain length. kaust.edu.sa
¹H NMRChemical Shifts (δ)Distinct peaks observed for aromatic (7.25-7.99 ppm), ester CH₂ (2.60 ppm), alkyl CH₂ (1.32-1.67 ppm), and terminal CH₃ (0.89 ppm) protons. kaust.edu.sa

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used in conjunction with DFT to predict the ¹H and ¹³C NMR chemical shifts of organic molecules.

For the 4-n-alkanoyloxy benzoic acid series, which includes this compound, DFT studies were conducted to support the structural analysis obtained from experimental NMR data. researchgate.net The aim of such computational predictions is to correlate the calculated isotropic shielding values of the nuclei with the experimentally observed chemical shifts. This process helps to confirm the assignment of signals in the experimental spectrum and provides a deeper understanding of the electronic environment of each atom in the molecule.

While a comprehensive study on 4-n-alkanoyloxy benzoic acids confirmed that such DFT calculations were performed, it did not publish the table of predicted ¹H and ¹³C chemical shifts for this compound. researchgate.netkaust.edu.sa Therefore, a direct comparison between experimental and a full set of computationally predicted values from this specific research is not possible based on available literature.

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations are indispensable for assigning the observed absorption bands and Raman scattering peaks to specific molecular motions. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

In the context of this compound and its analogues, DFT calculations have been performed to analyze their vibrational properties. researchgate.netkaust.edu.sa A key study confirmed that frequency calculations were carried out on the optimized molecular structures using the B3LYP/6-311G level of theory. kaust.edu.sa These calculations are essential to verify that the optimized geometry corresponds to a stable state (an energy minimum) and also provide a theoretical vibrational spectrum. kaust.edu.sa The simulated spectrum can then be compared with experimental FT-IR and FT-Raman spectra to assign the various vibrational modes, such as the characteristic stretches of the C=O (carbonyl), C-O (ester), and O-H (carboxylic acid) groups, as well as the vibrations of the aromatic ring and the aliphatic chain.

Although these theoretical investigations were performed, the detailed list of calculated vibrational frequencies and their assignments for this compound are not available in the cited literature, precluding the creation of a data table of these specific computational results. researchgate.netkaust.edu.sa

Chemical Reactivity and Mechanistic Investigations

Hydrolysis Pathways of the Ester Linkage

The ester bond in 4-(Hexanoyloxy)benzoic acid is susceptible to hydrolysis, a reaction that cleaves this bond to yield 4-hydroxybenzoic acid and hexanoic acid. This process can be catalyzed by either acids or bases, each following a distinct mechanistic pathway. The hydrolysis of esters is a well-studied process, with compounds like aspirin (B1665792) (2-ethanoyloxybenzoic acid) serving as a common model for understanding the reaction under various pH conditions. rsc.orgsciforum.net

Under acidic conditions, the hydrolysis of the ester proceeds through a nucleophilic acyl substitution mechanism. This reaction is reversible and its equilibrium position is influenced by the concentration of reactants and products. libretexts.org

The mechanism involves the following steps:

Protonation of the Carbonyl Oxygen : An acid catalyst, typically a strong mineral acid, protonates the carbonyl oxygen of the ester group. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. sciforum.netlibretexts.org

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.orgucl.ac.be

Proton Transfer : A proton is transferred from the attacking water moiety to the oxygen of the original alkoxy group, converting it into a better leaving group (hexanol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated leaving group (hexanoic acid).

Deprotonation : The protonated carbonyl group of the resulting 4-hydroxybenzoic acid is deprotonated, regenerating the acid catalyst. libretexts.org

Table 1: Mechanism of Acid-Catalyzed Ester Hydrolysis

Step Description Reactants Intermediate/Product
1 Protonation of carbonyl oxygen This compound, H₃O⁺ Protonated ester
2 Nucleophilic attack by water Protonated ester, H₂O Tetrahedral intermediate
3 Proton transfer Tetrahedral intermediate Isomeric tetrahedral intermediate
4 Elimination of leaving group Isomeric tetrahedral intermediate 4-Hydroxybenzoic acid, Hexanoic acid
5 Deprotonation Protonated product, H₂O 4-Hydroxybenzoic acid, H₃O⁺

Base-promoted hydrolysis, also known as saponification, is an irreversible process that converts the ester into a carboxylate salt and an alcohol. masterorganicchemistry.com The reaction is initiated by the attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻).

The mechanism proceeds as follows:

Nucleophilic Addition of Hydroxide : The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orgmasterorganicchemistry.com

Elimination of the Alkoxide : The tetrahedral intermediate collapses, and the alkoxide leaving group (hexanoate) is eliminated. This step results in the formation of 4-hydroxybenzoic acid.

Acid-Base Reaction : The newly formed carboxylic acid (pKa ~4-5) is immediately deprotonated by the alkoxide (the conjugate base of an alcohol with pKa ~16) or another hydroxide ion present in the basic medium. masterorganicchemistry.com This final, irreversible acid-base step drives the reaction to completion, forming the sodium salt of 4-hydroxybenzoic acid and hexanoic acid. To obtain the final carboxylic acid products, a subsequent acidification step is required during the workup. masterorganicchemistry.com

Table 2: Mechanism of Base-Promoted Ester Hydrolysis (Saponification)

Step Description Reactants Intermediate/Product
1 Nucleophilic attack by hydroxide This compound, OH⁻ Tetrahedral intermediate (anionic)
2 Elimination of alkoxide Tetrahedral intermediate (anionic) 4-Hydroxybenzoic acid, Hexanoate anion
3 Deprotonation (Acid-Base Reaction) 4-Hydroxybenzoic acid, OH⁻ 4-Hydroxybenzoate, H₂O

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a key site for reactions such as neutralization, amidation, and anhydride (B1165640) formation.

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. This is a standard acid-base neutralization reaction. For instance, treatment with aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) results in the deprotonation of the carboxylic acid to form the corresponding sodium salt, sodium 4-(hexanoyloxy)benzoate, and water. libretexts.orgresearchgate.net When bicarbonate is used, carbon dioxide gas is also produced. libretexts.org

Reaction with NaOH : R-COOH + NaOH → R-COO⁻Na⁺ + H₂O libretexts.org

Reaction with NaHCO₃ : R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂ libretexts.org

The direct conversion of carboxylic acids into amides by reaction with amines is often challenging because the amine, being basic, tends to deprotonate the carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid group must first be "activated." A common method involves converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). numberanalytics.comlibretexts.org This acid chloride can then readily react with an amine to form the corresponding amide.

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. numberanalytics.com In some cases, acylation can occur at both the phenolic and carboxy groups, leading to the formation of an acid anhydride with high thermal stability. kaust.edu.sa This typically requires heating or the use of a dehydrating agent. numberanalytics.com

Reactions of the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the electronic effects of the two existing substituents: the carboxylic acid group (-COOH) and the hexanoyloxy group (-OCOC₅H₁₁).

The carboxylic acid group is an electron-withdrawing group and is therefore deactivating towards electrophilic attack. It directs incoming electrophiles to the meta position. numberanalytics.combritannica.com

Since the two groups are para to each other, their directing effects reinforce each other. The hexanoyloxy group directs incoming electrophiles to its ortho positions (C3 and C5), and the carboxylic acid group directs to its meta positions (also C3 and C5). Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur at the positions ortho to the hexanoyloxy group and meta to the carboxylic acid group. However, due to the combined deactivating nature of both groups, these reactions typically require harsher conditions than the substitution of benzene itself. britannica.com

Thermal and Photochemical Stability and Degradation (non-environmental, non-biological)

Thermal Stability and Degradation:

This compound exhibits notable thermal characteristics, particularly related to its liquid crystalline properties. Studies using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) have investigated its thermal behavior. kaust.edu.sa

Research has shown that this compound, as part of a series of 4-n-alkanoyloxy benzoic acids, forms supramolecular structures through hydrogen bonding between the carboxylic acid moieties of two molecules, creating a dimer. kaust.edu.sa These dimers exhibit mesomorphic (liquid crystal) phases, with the thermal stability being dependent on the length of the alkyl chain. kaust.edu.sa

Upon heating, this compound displays distinct phase transitions. In some cases, prolonged heating or reaction with acylating agents can lead to the formation of a corresponding acid anhydride, which is noted for its high thermal stability. kaust.edu.sa This transformation involves the condensation of two carboxylic acid groups, eliminating a molecule of water.

Table 1: Thermal Properties of 4-n-Alkanoyloxy Benzoic Acid Dimers (Representative Data)

Compound (n-alkanoyl chain length) Phase Transition Temperature (°C)
Propionyl (n=3) Smectic C -> Isotropic 78.5
Heptanoyl (n=7) Smectic C -> Isotropic 101.2
Tridecanoyl (n=13) Smectic C -> Isotropic 106.9

Data derived from a study on a series of related compounds to illustrate thermal stability trends. kaust.edu.sa

Photochemical Stability and Degradation:

The photochemical behavior of this compound is influenced by the chromophores present in the molecule, namely the substituted benzene ring. Benzoic acid and its derivatives are known to absorb UV radiation. nih.gov

While benzoic acid itself can be stable in aqueous solutions upon prolonged exposure to sunlight, it may be susceptible to direct photolysis under certain conditions, especially when adsorbed onto surfaces or in the presence of photosensitizers. nih.gov For instance, the photochemical nitration of benzoic acid derivatives has been demonstrated by irradiation in the presence of nitrate (B79036) ions. researchgate.netsemanticscholar.org This indicates that under specific laboratory conditions involving UV light and appropriate reagents, this compound could undergo photochemical transformations.

The degradation pathway under UV irradiation would likely involve the ester and carboxylic acid functionalities, as well as the aromatic ring itself. Potential reactions could include decarboxylation, cleavage of the ester bond to form 4-hydroxybenzoic acid and hexanoic acid, or reactions involving the aromatic ring. However, specific studies on the non-biological, non-environmental photochemical degradation pathways of this compound are not widely reported.

Derivatives and Analogs of 4 Hexanoyloxy Benzoic Acid

Synthesis of Substituted 4-(Hexanoyloxy)benzoic Acids

The synthesis of substituted 4-(hexanoyloxy)benzoic acids can be approached by modifying either the hexanoyl chain or the benzoic acid ring. These modifications allow for the fine-tuning of the molecule's physical and chemical properties.

Modifications on the Hexanoyl Chain

Modifications to the hexanoyl chain of 4-(hexanoyloxy)benzoic acid are instrumental in altering the mesomorphic (liquid crystalline) properties of the resulting compounds. The length of the alkanoyl chain, in particular, has a significant impact on the thermal stability and the type of liquid crystal phase observed. kaust.edu.saresearchgate.net

A general synthetic route to produce 4-(alkanoyloxy)benzoic acid derivatives involves the reaction of 4-hydroxybenzoic acid with a corresponding acid chloride in the presence of triethylamine (B128534) (TEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov This method allows for the introduction of acyl chains of varying lengths. For instance, research has been conducted on series of 4-(alkanoyloxy)benzoic acids with alkanoyl chains ranging from five to fifteen carbons. kaust.edu.saresearchgate.net

The following table summarizes a synthetic scheme for such derivatives:

Starting MaterialReagentConditionsProduct
4-Hydroxybenzoic acidAppropriate acid chloride, TEA, DMAPDichloromethane (DCM), 0°C to room temperature4-(Alkanoyloxy)benzoic acid

Studies have shown that increasing the length of the alkyl chain in these compounds can influence their liquid crystalline behavior. For example, while shorter chain derivatives like hexanoyloxy and octanoyloxy derivatives may exhibit a nematic phase, longer chain derivatives often show smectic phases. researchgate.net This is because the longer alkyl chains promote a higher degree of molecular ordering. kaust.edu.saresearchgate.net

Substituent Effects on the Benzoic Acid Ring

The introduction of substituents onto the benzoic acid ring of this compound can significantly influence the molecule's electronic properties, reactivity, and ultimately its material characteristics. The position of these substituents is crucial, with para-substituted derivatives often exhibiting greater stability compared to their meta- or ortho-counterparts due to resonance effects. kaust.edu.saresearchgate.net

For example, the synthesis of sodium 4-(hexanoyloxy)benzenesulfonate involves the reaction of hexanoic acid with sodium 4-hydroxybenzenesulfonate (B8699630) in the presence of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA). google.com This introduces a sulfonate group onto the benzoic acid ring, altering its solubility and electronic properties.

The effect of substituents on the liquid crystalline properties is also a key area of investigation. The introduction of a lateral substituent, such as a chloro group, can disrupt the molecular packing and lower the melting and clearing points of the liquid crystal. researchgate.net The position and nature of the substituent (e.g., electron-donating or electron-withdrawing) can be used to fine-tune the mesophase stability and transition temperatures. kaust.edu.saresearchgate.netresearchgate.net

Formation of Esters with Different Alcohols

The carboxyl group of this compound provides a reactive site for esterification with a wide variety of alcohols. This reaction creates a new class of derivatives with diverse potential applications, particularly in the field of liquid crystals.

The synthesis of these esters can be achieved through several standard esterification methods, including Fischer esterification with an acid catalyst or by converting the carboxylic acid to an acid chloride followed by reaction with the desired alcohol. A common and effective method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. utar.edu.my

For example, the reaction of this compound with a substituted phenol (B47542), such as 4-aminophenol, can lead to the formation of Schiff base esters, which are known to exhibit liquid crystalline properties. utar.edu.my The synthesis of 4-((4-(dimethylamino)benzylidene)amino)phenyl-4-(alkanoyloxy)benzoates involves a multi-step process where an intermediate imine is first formed, followed by esterification with an appropriate 4-(alkanoyloxy)benzoic acid. utar.edu.my

The table below illustrates the synthesis of a Schiff base ester derivative:

Reactant 1Reactant 2Coupling Agent/CatalystProduct
This compound(E)-4-((4-(dimethylamino)benzylidene)amino)phenolDCC/DMAP(E)-4-((4-(dimethylamino)benzylidene)amino)phenyl 4-(hexanoyloxy)benzoate

The choice of alcohol significantly impacts the properties of the resulting ester. By incorporating different functional groups or rigid cores into the alcohol, the mesogenic properties of the final compound can be systematically varied.

Advanced Derivatives for Specific Material Applications (non-biological)

The tailored synthesis of this compound derivatives has led to the development of advanced materials with specific, non-biological applications. These applications primarily leverage the liquid crystalline and polymerizable properties of these novel compounds.

Liquid Crystalline Derivatives with Varied Mesogenic Units

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Derivatives of this compound are excellent candidates for the design of new liquid crystalline materials. kaust.edu.saresearchgate.net The mesogenic (liquid crystal-forming) behavior of these molecules is highly dependent on their molecular architecture.

By esterifying this compound with different alcohols containing rigid, calamitic (rod-like) units, a variety of liquid crystalline compounds can be synthesized. researchgate.net For example, the reaction with 4-(hexyloxy)phenol yields this compound 4-(hexyloxy)phenyl ester, a compound known to exhibit liquid crystalline phases. chemicalbook.com

The thermal properties and mesophase behavior of these derivatives are typically characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). kaust.edu.saresearchgate.netnih.gov The length of the terminal alkyl chains on both the hexanoyl group and the alcohol moiety plays a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures. kaust.edu.saresearchgate.netresearchgate.net

The following table provides examples of liquid crystalline derivatives and their observed mesophases:

DerivativeMesophase Type
4-(Pentanoyloxy)benzoic acid derivativeEnantiotropic smectogenic A and B
4-(Heptanoyloxy)benzoic acid derivativeEnantiotropic smectogenic A and B
4-(Butanoyloxy)benzoic acid derivativeMonotropic smectogenic A and B
This compound derivativeMonotropic smectogenic A and B

Data sourced from studies on homologous series of 4-(alkanoyloxy)phenyl-4'-n-alkoxybenzoates. researchgate.net

Polymerizable Monomers from this compound

Introducing a polymerizable group, such as a vinyl or methacrylate (B99206) group, into the structure of a this compound derivative allows for its use as a monomer in the synthesis of side-chain liquid crystalline polymers (SCLCPs). researchgate.net These polymers combine the properties of liquid crystals with the processability of polymers, making them suitable for applications in optoelectronics, data storage, and sensors. researchgate.net

A common strategy for creating such monomers is to esterify this compound with an alcohol that contains a polymerizable functional group. For instance, reaction with an alcohol containing a vinylphenoxy group can yield a polymerizable monomer. uni-halle.de

Another approach involves the synthesis of methacrylate derivatives. For example, a steroid molecule can be functionalized with a 10-carbon spacer and a methacrylate group, and this can then be esterified with a derivative of this compound to create a complex polymerizable monomer. researchgate.net

The polymerization of these monomers, often via radical polymerization, leads to polymers where the mesogenic units derived from this compound are attached as side chains to a flexible polymer backbone. google.com The properties of the resulting SCLCP, such as its mesophase behavior and thermal stability, are influenced by the nature of the polymer backbone, the length of the spacer group, and the structure of the mesogenic unit. researchgate.net

Supramolecular Building Blocks

This compound is a significant compound in the field of supramolecular chemistry, where it functions as a versatile building block for the construction of larger, ordered assemblies through non-covalent interactions. Its molecular architecture, consisting of a rigid benzoic acid core, a flexible hexanoyl aliphatic chain, and a terminal carboxylic acid group, facilitates self-assembly into well-defined structures, most notably liquid crystals and co-crystals.

The primary mechanism driving the self-assembly of this compound is intermolecular hydrogen bonding. kaust.edu.sa The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, enabling the formation of stable, centrosymmetric dimers. kaust.edu.sa This dimerization effectively creates a larger, more rigid "supramolecular core" which is a foundational step in the formation of liquid crystalline phases. kaust.edu.sa The benzoic acid group is one of the most common functionalities used to create liquid crystal materials via these hydrogen-bonding interactions. kaust.edu.sa

Research into homologous series of 4-n-alkanoyloxy benzoic acids has demonstrated that these molecules form supramolecular hydrogen-bonded liquid crystal (SMHBLC) systems. kaust.edu.sa Specifically, derivatives with sufficient chain length, including the 4-hexanoyloxy derivative, exhibit thermodynamically stable liquid crystal phases, known as mesophases. mdpi.com Studies using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) have identified the specific nature of these phases. For instance, members of this family, from the n-hexanoyloxy to the n-tetradecanoyloxy derivatives, are known to display an enantiotropic smectic A (SmA) phase. mdpi.com The formation of this layered smectic phase is attributed to the lamellar packing of the hydrogen-bonded dimers. mdpi.com Density Functional Theory (DFT) calculations have supported experimental findings, confirming the stability of these hydrogen-bonded structures. kaust.edu.sa

The mesomorphic behavior of these materials is characterized by specific transition temperatures and associated enthalpy changes, which are crucial for their potential application in optical devices.

Table 1: Representative Mesomorphic Properties of Alkanoyloxy Benzoic Acid Dimers

This table illustrates the types of data obtained from DSC analysis for supramolecular liquid crystals derived from alkanoyloxy benzoic acids. The values are representative examples based on descriptions of observed phase transitions.

TransitionTemperature (°C)Enthalpy (kJ/mol)Phase Type
Crystal to Smectic A126.2Data not availableSmectic A
Smectic A to Nematic212.5Data not availableNematic
Nematic to IsotropicData not availableData not availableIsotropic Liquid

Note: The data are based on observed transitions for homologous series as described in research. mdpi.com

Beyond forming self-assembled liquid crystals, this compound and its parent structure, benzoic acid, are excellent candidates for creating multi-component co-crystals. rsc.orgnih.gov Co-crystallization involves combining an active pharmaceutical ingredient (API) or another molecule of interest with a "co-former" through hydrogen bonding to create a new crystalline solid with modified physicochemical properties. nih.govijper.org Benzoic acid derivatives have been successfully co-crystallized with various nitrogen-containing bases, where the intermolecular interactions shift from the typical acid-acid dimer to a more complex acid-base hydrogen-bonded network. rsc.org

Furthermore, this compound serves as a foundational precursor for the synthesis of more complex liquid crystalline molecules. chem-soc.si It can be esterified with other functional units, such as 4-ferrocenyl-4'-hydroxyazobenzene, to produce ester derivatives that also exhibit liquid crystalline properties. chem-soc.si The resulting molecules, like 4-((4-ferrocenyl-phenylazo)phenyl) 4-hexanoyloxy-benzoate, maintain the capacity for ordered self-assembly, demonstrating the modularity of the original building block. chem-soc.si Another example is the synthesis of 4-propylphenyl 4-hexanoyloxybenzoate, which is also recognized as having a liquid crystalline phase. nih.gov This highlights its role as a key intermediate in creating advanced materials where specific properties are engineered through chemical modification.

Applications in Advanced Materials Science

Liquid Crystal Technology

Derivatives of benzoic acid are among the most frequently utilized compounds for creating liquid crystal (LC) materials, primarily through the formation of hydrogen bonds. nih.gov These intermolecular interactions facilitate the self-assembly of molecules into the ordered, fluid phases characteristic of liquid crystals. nih.gov

4-(Hexanoyloxy)benzoic acid is a key building block, or mesogen, in the design of supramolecular liquid crystals. The synthesis of this and related 4-n-alkanoyloxy benzoic acids is a foundational step in creating these materials. The molecular structure is typically elucidated and confirmed using techniques such as proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

A critical aspect of their design is the ability of the carboxylic acid groups to form strong hydrogen bonds. researchgate.net This leads to the creation of non-covalent dimers, where two acid molecules link together. nih.govresearchgate.net This dimerization effectively elongates the molecular unit, which is a crucial factor for the formation of liquid crystalline phases, known as mesophases. nih.gov The general structure consists of a central rigid core with flexible terminal chains, a design principle that promotes mesomorphism. beilstein-journals.org The synthesis of such mesogens often involves the esterification of precursor molecules like 4-hydroxybenzoic acid to attach the desired alkyl chain. researchgate.netnih.gov

The liquid crystalline behavior and phase transitions of materials derived from this compound are primarily investigated using two key techniques: Differential Scanning calorimetry (DSC) and Polarized Optical Microscopy (POM). nih.govnih.gov DSC is used to determine the temperatures at which phase transitions occur and to measure the enthalpy changes associated with them. nih.gov POM allows for the direct observation and identification of the specific type of mesophase, such as the nematic or smectic phases, based on the unique optical textures they produce. nih.govnih.gov

For supramolecular dimers formed from 4-n-alkanoyloxy benzoic acids, studies have shown the exhibition of a smectic mesophase. nih.gov The smectic phase is characterized by a layered arrangement of molecules, representing a higher degree of order than the nematic phase, where molecules have orientational order but no positional order. nih.govderpharmachemica.com For instance, a new calamitic liquid crystal compound, BDBB, was shown to exhibit both an enantiotropic nematic (N) and a tilted smectic (SmC) phase. nih.gov

Table 1: Phase Transition Temperatures of a Liquid Crystal Compound (BDBB)

TransitionHeating Temperature (°C)Cooling Temperature (°C)
Crystal → Smectic C103.587.6
Smectic C → Nematic121.2119.8
Nematic → Isotropic196.4194.5
Data sourced from research on a calamitic LC compound showing enantiotropic nematic (N) and tilted smectic (SmC) phases. nih.govtubitak.gov.tr

The relationship between the molecular structure of 4-n-alkanoyloxy benzoic acids and their resulting mesophase properties is a subject of detailed study. A key factor influencing liquid crystalline behavior is the length of the terminal alkyl chain. nih.gov Research on homologous series of 4-alkoxybenzoic acids demonstrates that the type of mesophase is directly dependent on the number of carbon atoms (n) in the alkyl chain. researchgate.net

Nematic Phase: Compounds with shorter chains (n = 4–6) typically exhibit a nematic phase. researchgate.net

Smectic-Nematic Phase: As the chain length increases (n = 7–12), the compounds tend to exhibit both smectic and nematic phases. researchgate.net

Table 2: Influence of Alkyl Chain Length on Mesophase Type in 4-Alkoxybenzoic Acids

Number of Carbons (n)Mesophase Type Exhibited
4-6Nematic
7-12Smectic and Nematic
This table illustrates the general relationship for the analogous 4-alkoxybenzoic acid series. researchgate.net

Polymer Science and Engineering

Aromatic carboxylic acids and their derivatives are important building blocks in the synthesis of advanced polymers, particularly polyesters and copolyesters, due to their rigidity and thermal stability. nih.govbohrium.com

This compound, as a derivative of 4-hydroxybenzoic acid, is a potential monomer for producing aliphatic-aromatic copolyesters through polycondensation processes. bohrium.com The parent compound, 4-hydroxybenzoic acid, is known to be used in the synthesis of degradable polyesters. bohrium.com Structurally similar compounds, such as 4-(4-octyloxybenzoyloxy)benzoic acid, are synthesized as crucial intermediates for the creation of side-chain liquid crystal polymers. nih.gov

The synthesis of polyesters typically involves the catalytic condensation of dicarboxylic acids (or their derivatives) with diols. google.com A monomer like this compound possesses both a carboxylic acid function and a latent hydroxyl group (revealed upon hydrolysis of the ester), or it can be chemically modified to create a difunctional monomer suitable for polymerization. Its incorporation into a polyester (B1180765) backbone would create a copolyester with a statistical distribution of the monomer units. google.com

The primary motivation for incorporating a mesogenic unit like this compound into a polymer backbone is to fundamentally modify the properties of the resulting material. google.com By introducing this rigid, rod-like structure, it is possible to impart liquid crystalline characteristics to the polymer itself. mdpi.com This can result in the formation of side-chain liquid crystalline polymers (SCLCPs), where the mesogenic units are attached as pendant groups to a flexible polymer backbone. nih.govmdpi.com

The inclusion of such mesogens can lead to polymers with a unique combination of properties. These materials can exhibit the processability of polymers while also displaying the characteristic self-ordering and anisotropic optical and electronic properties of liquid crystals. mdpi.com For example, SCLCPs can exhibit a nematic phase near room temperature, which is highly advantageous for device applications. mdpi.com This modification strategy is a powerful tool for designing high-performance materials with enhanced thermal stability, chemical resistance, and specific functionalities for applications in optics and electronics. bohrium.commdpi.com

Synthesis of Oligomeric Models for Polymer Studies

This compound serves as a crucial building block in the synthesis of oligomeric models, which are instrumental for investigating the structure-property relationships of more complex side-chain liquid crystal polymers (SCLCPs). These oligomers, essentially shorter, well-defined versions of the final polymer, allow researchers to study the fundamental aspects of liquid crystalline behavior, such as the formation of mesophases and the influence of molecular structure on these phases, before embarking on the more complex synthesis of high molecular weight polymers.

The synthesis of these oligomeric models typically involves a multi-step process where this compound is first incorporated into a larger mesogenic (liquid crystal-forming) unit. This is often achieved through esterification reactions. For instance, the carboxylic acid group of this compound can be reacted with a molecule containing a hydroxyl group and a polymerizable functional group (like an acrylate (B77674) or methacrylate). This creates a monomer that contains the hexanoyloxybenzoic acid moiety, which is responsible for the liquid crystalline properties.

Subsequently, these monomers can be polymerized in a controlled fashion to produce oligomers of a specific length. The resulting oligomers, containing the this compound side chains, can then be analyzed to understand how the length of the main chain and the nature of the side chains influence the liquid crystalline properties. This information is invaluable for the rational design of SCLCPs with tailored thermal and optical properties for various applications in materials science.

The general synthetic approach for creating these oligomeric models is outlined in the table below, drawing parallels from the synthesis of similar liquid crystalline compounds.

StepDescriptionReactantsProduct
1 Synthesis of the Mesogenic Monomer This compound, a diol or phenol (B47542) containing a polymerizable group (e.g., hydroxyethyl (B10761427) acrylate), and coupling agents.A monomer containing the 4-(Hexanoyloxy)benzoyl group attached to a polymerizable moiety.
2 Controlled Polymerization The synthesized monomer and a suitable initiator.Oligomers of controlled chain length with pendant this compound side chains.
3 Characterization The resulting oligomers.Analysis of thermal and liquid crystalline properties to inform the synthesis of high molecular weight polymers.

Functional Materials (excluding biological or safety aspects)

Role in Sensor Development (non-biological)

The liquid crystalline properties of materials derived from this compound make them promising candidates for the development of non-biological sensors. The principle behind these sensors lies in the ability of the liquid crystal phase to undergo a detectable change in orientation or phase transition in response to an external stimulus, such as the presence of a specific chemical analyte.

One area of application is in the detection of metal ions. An azobenzoic acid derivative with a liquid crystalline structure has been shown to recognize various divalent metal ions, including Cu2+, Fe2+, Mn2+, Ba2+, and Pb2+. atlantis-press.com The interaction between the metal ions and the functional groups of the liquid crystal molecule disrupts the ordered liquid crystalline phase, leading to a change in the material's optical properties that can be detected by UV-Vis spectrometry. atlantis-press.com While this specific example uses an azo-derivative, the underlying principle of using the carboxylic acid moiety of a liquid crystal molecule for ion recognition is applicable to systems based on this compound.

Another potential application is in the development of gas sensors. The ordered structure of a liquid crystal film can be perturbed by the adsorption of gas molecules. This disruption of the liquid crystal alignment can be detected optically, forming the basis of a sensor. For instance, liquid crystal-based sensors have been developed for the detection of various gases and volatile organic compounds (VOCs). mdpi.comresearchgate.net The sensitivity and selectivity of such sensors can be tuned by modifying the chemical structure of the liquid crystal molecule, and this compound provides a versatile platform for such modifications.

The following table summarizes the key aspects of the role of this compound derivatives in non-biological sensor development.

Sensor TypeAnalyteDetection Principle
Metal Ion Sensor Divalent metal ions (e.g., Cu2+, Fe2+)Interaction of metal ions with the carboxylic acid group disrupts the liquid crystal phase, causing a detectable optical change. atlantis-press.com
Gas/VOC Sensor Various gases and volatile organic compoundsAdsorption of analyte molecules onto the liquid crystal film perturbs the molecular alignment, leading to an optical response. mdpi.comresearchgate.net

Self-Assembled Monolayers and Thin Films

This compound is a suitable molecule for the formation of self-assembled monolayers (SAMs) and thin films on various substrates. This capability stems from its amphiphilic nature, possessing a polar carboxylic acid headgroup that can bind to a surface and a nonpolar hexanoyloxy tail that extends away from it.

The formation of SAMs typically involves the spontaneous organization of these molecules from a solution onto a substrate, resulting in a highly ordered, single-molecule-thick layer. The carboxylic acid headgroup can form strong interactions with metal oxide surfaces or can be used to bind to metal surfaces like gold, often through a thiol linker. tdl.orgrsc.org The alkyl chains of the hexanoyloxy group then pack together due to van der Waals forces, leading to a dense and well-ordered monolayer. nih.gov Such SAMs can be used to modify the surface properties of materials, for instance, to control wetting, adhesion, and corrosion resistance. tdl.org

Thin films of this compound and related compounds can be fabricated using techniques like spin-coating or thermal evaporation. These films can exhibit liquid crystalline properties, which are of interest for various optical and electronic applications. nih.gov The ability to form ordered structures within a thin film is crucial for applications in devices like displays and sensors. nih.gov Furthermore, monolayers of benzoic acid derivatives have been investigated as inhibiting agents in area-selective atomic layer deposition (AS-ALD), a technique used in the fabrication of patterned thin films for the semiconductor industry. mdpi.com

The table below outlines the key features of this compound in the context of self-assembled monolayers and thin films.

FeatureDescription
Self-Assembly The amphiphilic nature of the molecule drives the spontaneous formation of ordered monolayers on suitable substrates.
Surface Modification SAMs of this compound can alter the surface properties of materials, such as wettability and adhesion.
Thin Film Formation Can be processed into thin films that may exhibit liquid crystalline behavior for optical and electronic applications. nih.gov
ALD Inhibition Monolayers of similar benzoic acid derivatives can act as masks in area-selective atomic layer deposition processes. mdpi.com

Nanomaterials Integration

This compound can be effectively integrated with nanomaterials to create functional hybrid materials with enhanced properties. The primary mode of integration is through the use of the carboxylic acid group as a capping agent or ligand to functionalize the surface of nanoparticles.

During the synthesis of nanoparticles, such as those made of gold or iron oxide, the addition of this compound can control the growth and prevent the aggregation of the nanoparticles. researchgate.net The carboxylic acid group binds to the surface of the nanoparticle, while the hexanoyloxy tail provides a stabilizing layer. nih.govscispace.com This surface functionalization not only stabilizes the nanoparticles in various solvents but can also impart new functionalities. For example, the organic layer can influence the nanoparticles' interaction with other materials or their dispersibility in polymer matrices.

The integration of this compound with nanoparticles can lead to materials with interesting optical, magnetic, and electronic properties. For instance, functionalizing gold nanoparticles with benzoic acid derivatives can influence their plasmonic properties and their performance in sensing applications. ugm.ac.id Similarly, capping iron oxide nanoparticles with such molecules can affect their magnetic properties and their use as contrast agents or in data storage. researchgate.net

The table below summarizes the role of this compound in the integration with nanomaterials.

NanomaterialRole of this compoundPotential Application
Gold Nanoparticles (AuNPs) Capping agent to control size, prevent aggregation, and functionalize the surface. researchgate.netnih.govEnhanced sensing platforms, catalysts, and components in electronic devices. ugm.ac.id
Iron Oxide Nanoparticles (IONPs) Surface ligand to stabilize particles and modify their magnetic properties.Magnetic data storage, contrast agents, and nanocomposites. researchgate.net
Other Metal/Metal Oxide Nanoparticles General stabilizing and functionalizing agent.Tailored nanomaterials for a wide range of applications in materials science.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For 4-(Hexanoyloxy)benzoic acid, several chromatographic methods are applicable, each serving a distinct purpose in its analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this method, the compound is separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The mobile phase typically consists of a mixture of an aqueous component (often with an acid like phosphoric acid or trifluoroacetic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). longdom.orgekb.eghelixchrom.com A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation from impurities. longdom.org Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance, such as around 230 nm for related benzoic acid structures. longdom.orglongdom.orgresearchgate.net

For quantification, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against the concentration. longdom.org This method allows for the determination of the compound's purity by comparing the area of the main peak to the total area of all peaks in the chromatogram. The precision, accuracy, and linearity of the method are validated according to guidelines from the International Council for Harmonisation (ICH). longdom.orglongdom.org

Table 1: Example HPLC Parameters for Analysis of Benzoic Acid Derivatives

Parameter Condition
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) longdom.orgekb.eg
Mobile Phase A 0.1% Phosphoric Acid in Water longdom.orglongdom.org
Mobile Phase B Acetonitrile longdom.orglongdom.org
Elution Gradient longdom.org
Flow Rate 1.0 mL/min longdom.org
Detector UV at 220-230 nm longdom.orgsigmaaldrich.com
Column Temperature 30 °C sigmaaldrich.com

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. tubitak.gov.tr While this compound itself has limited volatility due to its carboxylic acid group, it can be analyzed by GC after conversion into a more volatile derivative, for instance, by esterification of the carboxylic acid group (e.g., forming a methyl ester).

In GC, a sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (such as helium or nitrogen) onto a chromatographic column. The separation occurs as the compound interacts with the stationary phase coated on the inside of the column. The time it takes for the compound to pass through the column to the detector is known as the retention time, which is a characteristic of the analyte under the given conditions.

Inverse Gas Chromatography (IGC) is a related technique that has been used to study the thermodynamic interactions and phase transitions of other complex benzoic acid derivatives used as liquid crystals. researchgate.netnih.gov In IGC, the compound of interest is used as the stationary phase within the column, and volatile probe molecules are passed through it to characterize its surface properties. tubitak.gov.trresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the purity of a substance. sigmaaldrich.com

For this compound, TLC is an ideal tool to monitor its synthesis, for example, from 4-hydroxybenzoic acid and hexanoyl chloride. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. researchgate.net

After development, the separated spots are visualized. Since this compound contains a chromophore, it can be easily seen under UV light (typically at 254 nm) as a dark spot on a fluorescent background. sigmaaldrich.com The relative distance traveled by the compound is measured as the retention factor (Rf value), which can be used for identification purposes. By comparing the spots of the reaction mixture to those of the starting materials and the purified product, the progress and completion of the reaction can be effectively monitored. nih.govsigmaaldrich.com

Table 2: Example TLC System for Benzoic Acid Derivatives

Parameter Description
Stationary Phase Silica Gel Plate (with F254 indicator) researchgate.net
Mobile Phase Toluene/Ethanol (B145695) or Hexane/Propan-2-ol mixture sigmaaldrich.comresearchgate.net
Application Microcapillary spotting of starting material and reaction aliquots sigmaaldrich.com
Development Ascending chromatography in a sealed chamber
Visualization UV light at 254 nm sigmaaldrich.com

Advanced hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Structural Confirmation

For unambiguous structural confirmation, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are invaluable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method. After separation by HPLC, the analyte enters the mass spectrometer. The molecule is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is determined. nih.gov For tandem mass spectrometry (MS/MS), this parent ion is selected and fragmented, and the m/z ratios of the resulting fragment ions (product ions) are measured. vu.edu.au This fragmentation pattern provides a structural fingerprint that is highly specific to the compound, confirming its identity. Qualitative HPLC-ESI-MS/MS methods have been developed for the analysis of various hydroxybenzoic acids and their derivatives. vu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle, but is used for volatile compounds. As components elute from the GC column, they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum, a plot of ion abundance versus m/z, can be compared to spectral libraries for positive identification. researchgate.netsdstate.edu As with GC, derivatization of this compound may be required to increase its volatility for GC-MS analysis.

Spectrophotometric Methods (UV-Vis) for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for determining the concentration of an analyte in a solution. uomustansiriyah.edu.iq It relies on the principle that molecules absorb light at specific wavelengths. The aromatic ring system in this compound absorbs UV light, making this technique suitable for its quantification.

To determine the concentration, a UV-Vis spectrum of the compound in a suitable solvent (like methanol or ethanol) is first recorded to identify the wavelength of maximum absorbance (λmax). researchgate.net For benzoic acid, this peak is typically observed around 230 nm. researchgate.net A calibration curve is then prepared by measuring the absorbance of several standard solutions of known concentrations at this λmax. According to the Beer-Lambert law, absorbance is directly proportional to the concentration. By measuring the absorbance of an unknown sample, its concentration can be accurately determined by interpolation from the calibration curve. uomustansiriyah.edu.iq This method is valued for its simplicity, speed, and accessibility in many laboratories. wisdomlib.org

Table 3: UV-Vis Spectrophotometry Principles for Quantification

Step Description
1. Wavelength Scan A solution of the compound is scanned across the UV range to find the wavelength of maximum absorbance (λmax). uomustansiriyah.edu.iq
2. Calibration Curve A series of standard solutions with known concentrations are prepared and their absorbance is measured at λmax. uomustansiriyah.edu.iq
3. Plotting Absorbance is plotted against concentration to generate a linear calibration curve.
4. Sample Analysis The absorbance of the unknown sample is measured at λmax.
5. Concentration Calculation The concentration of the unknown sample is determined from the calibration curve using its measured absorbance.

Environmental Chemical Fate and Degradation Mechanisms Non Toxicological

Biodegradation in Environmental Matrices

Biodegradation, the breakdown of organic matter by microorganisms, is considered the most significant pathway for the removal of 4-(Hexanoyloxy)benzoic acid from the environment. mildsoaps.com Numerous studies on parabens have demonstrated their susceptibility to microbial degradation in various matrices, including water, soil, and sludge. nih.govresearchgate.net

The microbial degradation of this compound is expected to proceed in a stepwise manner, initiated by enzymatic hydrolysis.

Ester Hydrolysis : The first and rate-limiting step is the cleavage of the ester bond by esterase enzymes produced by microorganisms like Pseudomonas, Burkholderia, and Enterobacter species. nih.govnih.gov This reaction yields 4-hydroxybenzoic acid (PHBA) and hexanol. researchgate.netnih.gov

Degradation of 4-Hydroxybenzoic Acid : The intermediate, 4-hydroxybenzoic acid, is a common metabolite that is readily biodegradable under both aerobic and anaerobic conditions. nih.govnih.gov Under aerobic conditions, the most common degradation route is the protocatechuate pathway. cabidigitallibrary.org This involves:

Hydroxylation : 4-hydroxybenzoic acid is hydroxylated by the enzyme 4-HBA hydroxylase to form protocatechuic acid (3,4-dihydroxybenzoic acid). cabidigitallibrary.org

Ring Cleavage : The aromatic ring of protocatechuic acid is then cleaved by dioxygenase enzymes. This can occur via two main routes:

ortho-cleavage (or β-ketoadipate pathway) : The ring is cleaved between the two hydroxyl groups to form β-carboxy-cis,cis-muconate. nih.gov

meta-cleavage : The ring is cleaved adjacent to one of the hydroxyl groups. researchgate.net

Funneling into Central Metabolism : The resulting aliphatic acids are further metabolized and funneled into the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO₂, H₂O, and biomass). researchgate.net

An alternative, though less common, pathway involves the decarboxylation of 4-hydroxybenzoic acid to form phenol (B47542), which is then further degraded. nih.govresearchgate.net

The rate and extent of biodegradation are influenced by several environmental and chemical factors.

pH and Temperature : Microbial activity is optimal within specific pH and temperature ranges. For bacteria capable of degrading p-hydroxybenzoic acid, optimal conditions are generally found at neutral to slightly alkaline pH (6.0-8.0) and temperatures between 30°C and 35°C. nih.gov

Oxygen Availability : Aerobic degradation is typically much faster and more complete than anaerobic degradation. The initial hydroxylation and subsequent ring cleavage of the aromatic intermediate are oxygen-dependent processes. nih.gov

Microbial Population : The presence of a microbial community already adapted to degrading aromatic compounds can significantly increase the rate of degradation. A lag phase may be observed while the microbial population acclimates to the new substrate.

Substrate Concentration : While higher concentrations can increase the absolute degradation rate up to a point, very high concentrations of parabens and their degradation products (like phenol) can be inhibitory or toxic to microorganisms. nih.gov

Transformation Products and Environmental Pathways

Based on the abiotic and biotic degradation mechanisms, a clear environmental degradation pathway for this compound can be proposed.

The primary transformation event is the hydrolysis of the ester bond, which occurs both abiotically (slowly, under specific pH conditions) and biotically (rapidly, via microbial esterases). This initial step is critical as it breaks down the parent compound into two smaller, more readily degradable molecules:

4-Hydroxybenzoic acid (PHBA) : This is the principal aromatic intermediate. nih.govnih.gov It is a well-studied compound known to be rapidly mineralized by diverse microorganisms in soil and aquatic environments through pathways like the protocatechuate ortho-cleavage pathway. nih.govnih.gov

Hexanoic acid/Hexanol : The six-carbon alkyl chain is released. Hexanoic acid and hexanol are fatty acids/alcohols that are readily biodegradable and can be utilized by microorganisms as a carbon and energy source through beta-oxidation.

Further transformation of 4-hydroxybenzoic acid can lead to intermediates such as protocatechuic acid and subsequently aliphatic dicarboxylic acids before complete mineralization. cabidigitallibrary.org In some cases, phenol can be formed as an intermediate through decarboxylation. researchgate.net The ultimate fate of this compound in most aerobic environments is its conversion to carbon dioxide and water.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways via Green Chemistry Principles

The synthesis of 4-(Hexanoyloxy)benzoic acid traditionally involves esterification reactions that may use hazardous solvents and reagents. Future research will likely focus on developing more environmentally benign synthetic routes in line with the principles of green chemistry. The goal is to minimize waste, reduce energy consumption, and utilize renewable resources. beilstein-journals.org

Key areas of exploration include:

Catalyst Development: Investigating novel catalysts, such as biocatalysts (e.g., lipases) or heterogeneous catalysts, could lead to milder reaction conditions, higher selectivity, and easier product purification.

Alternative Solvents: The use of green solvents like ionic liquids, supercritical fluids (e.g., scCO₂), or bio-based solvents can significantly reduce the environmental impact of the synthesis process. thepharmajournal.com

Energy Efficiency: Exploring non-traditional activation methods, such as microwave or ultrasound irradiation, could shorten reaction times and lower energy consumption compared to conventional heating. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry that will guide future synthetic strategies. thepharmajournal.com

Green Chemistry ApproachPotential Advantage for Synthesizing this compound
Enzymatic CatalysisHigh selectivity, mild reaction conditions, biodegradability of catalyst.
Supercritical CO₂ as SolventNon-toxic, non-flammable, easily removable, tunable solvent properties.
Microwave-Assisted SynthesisRapid heating, shorter reaction times, potential for improved yields.
Flow ChemistryImproved safety, better process control, easier scalability.

Development of Advanced Materials with Tunable Properties

Aromatic carboxylic acids and their esters are known for their utility as building blocks in the synthesis of advanced materials, particularly liquid crystals. researchgate.net Compounds structurally related to this compound serve as important intermediates for creating side-chain liquid crystal polymers. nih.govscienceopen.com

Future research in this domain could focus on:

Liquid Crystals: Systematically modifying the alkyl chain length (the hexanoyl group) or the aromatic core could allow for the fine-tuning of mesomorphic properties, leading to new liquid crystalline materials for display technologies and optical sensors.

Polymer Chemistry: Incorporating this compound as a monomer or a pendant group in polymers could yield materials with tailored thermal stability, mechanical strength, and optical properties for applications in specialty plastics and coatings.

Self-Assembling Systems: Investigating the self-assembly behavior of this compound and its derivatives could lead to the formation of complex nanostructures, such as nanotubes or vesicles, with potential applications in nanotechnology and drug delivery.

In-depth Mechanistic Studies of Chemical Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations. While general mechanisms for esterification and hydrolysis are well-known, specific kinetic and thermodynamic studies on this particular compound are lacking.

Future mechanistic investigations could include:

Kinetic Analysis: Detailed kinetic studies of its formation and degradation reactions under various conditions (e.g., different catalysts, solvents, temperatures) would provide valuable data for process optimization.

Isotopic Labeling: Using isotopic labeling experiments can help elucidate the precise bond-forming and bond-breaking steps in reactions involving the ester or carboxylic acid functional groups.

Reaction Intermediates: Employing advanced spectroscopic techniques (e.g., in-situ NMR, FT-IR) to detect and characterize transient intermediates would offer deeper insight into the reaction pathways. Studies on benzoic acid have shown that potential barriers for reactions can be determined, which is a valuable approach for understanding reactivity. nih.govrsc.orgscispace.comresearchgate.net

Comprehensive Computational Modeling and Simulation

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), can be applied to this compound to explore various aspects of its chemical behavior. nih.gov

Future computational research could focus on:

Molecular Geometry and Electronic Structure: Optimizing the molecular geometry and calculating electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) can provide insights into the molecule's stability, reactivity, and intermolecular interactions.

Spectroscopic Prediction: Simulating spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the structural confirmation and analysis of the compound and its reaction products.

Reaction Pathway Modeling: Calculating the energy profiles of potential reaction pathways can help identify the most favorable routes and transition states, complementing experimental mechanistic studies. nih.gov

Material Property Simulation: For applications in materials science, molecular dynamics simulations could be used to predict the bulk properties of materials derived from this compound, such as the phase behavior of liquid crystals.

Computational MethodApplication to this compound
Density Functional Theory (DFT)Calculation of geometric structure, electronic properties, and reaction energetics. researchgate.net
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption spectra (UV-Vis). researchgate.net
Molecular Dynamics (MD)Simulation of the behavior of bulk materials, such as polymers or liquid crystals.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of chemical bonding and intermolecular interactions.

Expanding the Scope of Non-Biological Applications

While the primary known application for similar compounds is in liquid crystal synthesis, the unique combination of a carboxylic acid and an ester group in this compound suggests potential for a broader range of non-biological applications. nih.govscienceopen.com

Future research could explore its use in:

Corrosion Inhibitors: Carboxylic acids are known to inhibit corrosion on metal surfaces. The long alkyl chain of the hexanoyloxy group could enhance this property by forming a protective hydrophobic layer.

Lubricant Additives: Esters with long alkyl chains are often used as additives in lubricants. This compound could be investigated for its potential to improve the performance and stability of industrial lubricants.

Organic Synthesis: The carboxylic acid moiety can be transformed into a variety of other functional groups, making this compound a potentially useful intermediate in multi-step organic syntheses for fine chemicals and pharmaceuticals. nih.govresearchgate.net

Methodological Advancements in Analytical Characterization

The development of robust and sensitive analytical methods is essential for quality control, reaction monitoring, and purity assessment. While standard techniques like HPLC are applicable, future research can focus on creating more advanced and efficient analytical protocols. longdom.orglongdom.org

Areas for advancement include:

Chromatographic Methods: Developing novel high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods with improved resolution and sensitivity for separating this compound from its precursors, byproducts, and potential isomers.

Hyphenated Techniques: Utilizing hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) would facilitate not only quantification but also definitive structural identification of the compound and related impurities.

Molecularly Imprinted Polymers (MIPs): Research into developing MIPs could provide highly selective solid-phase extraction materials for the specific pre-concentration and analysis of this compound from complex matrices. google.com

Spectroscopic Quantification: Exploring quantitative NMR (qNMR) could offer a primary method of quantification that does not require an identical standard for calibration.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Hexanoyloxy)benzoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is typically synthesized via esterification of 4-hydroxybenzoic acid with hexanoyl chloride. A base catalyst (e.g., pyridine or triethylamine) is used to neutralize HCl byproducts. Optimization involves adjusting reaction temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 molar ratio of acid to acyl chloride). Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent). Post-reaction, purification via column chromatography or recrystallization (ethanol/water) enhances yield .

Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA software) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Basis sets like 6-31G* and hybrid functionals (e.g., B3LYP) are applied. Results are validated against experimental UV-Vis spectra (λmax for π→π* transitions) and NMR chemical shifts. Solvent effects are incorporated via the PCM model .

Basic: What spectroscopic techniques effectively characterize this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify ester carbonyl (~170 ppm), aromatic protons (δ 7.8–8.2 ppm), and hexanoyl chain signals (δ 0.8–2.3 ppm).
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm<sup>-1</sup>) and carboxylic acid O-H (broad ~2500–3300 cm<sup>-1</sup> if free acid is present).
  • Mass Spectrometry (EI/ESI) : Validate molecular weight (MW 236.26 g/mol) and fragmentation patterns .

Advanced: What strategies analyze the thermal stability and phase behavior of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (Td) under nitrogen (heating rate 10°C/min). Compare with analogs (e.g., 4-(octanoyloxy)benzoic acid shows Td ~200°C).
  • Differential Scanning Calorimetry (DSC) : Identify melting points and liquid crystalline transitions (e.g., smectic-to-nematic phases) by heating/cooling cycles .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers at 2–30°C, away from oxidizers (e.g., KMnO4).
  • Spill Management : Collect solid spills with a dustpan; avoid water to prevent dispersion .

Advanced: How can crystallographic software resolve the crystal structure of derivatives?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å).
  • Structure Solution : Employ SHELXS for direct methods and SHELXL for refinement. Analyze hydrogen-bonding networks (e.g., carboxylic acid dimers) and packing motifs.
  • Validation : Check R-factors (<5%) and residual electron density maps .

Basic: What purification methods isolate this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C for crystallization.
  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate). Monitor fractions via TLC .

Advanced: How do molecular docking simulations assess enzyme inhibition potential?

Methodological Answer:

  • Software : AutoDock Vina or Schrödinger Suite for docking into protein active sites (e.g., tyrosinase PDB: 2Y9X).
  • Parameters : Set grid boxes around catalytic copper ions. Validate poses with MM-GBSA binding energy calculations.
  • Experimental Correlation : Compare docking scores with IC50 values from enzymatic assays .

Basic: How does solvent polarity affect the solubility of this compound?

Methodological Answer:

  • Solubility Testing : Dissolve 10 mg in 1 mL solvents (DMSO > ethanol > chloroform). Centrifuge to isolate undissolved material.
  • Applications : Use DMSO for stock solutions in biological assays; ethanol for spectroscopic analysis .

Advanced: How to resolve contradictory biological activity data across studies?

Methodological Answer:

  • Standardization : Use uniform assay conditions (pH 7.4, 37°C) and cell lines (e.g., HEK293).
  • Dose-Response Curves : Generate IC50 values with 8-point dilutions.
  • Meta-Analysis : Apply ANOVA to compare datasets, adjusting for batch effects or solvent variability .

Key Notes

  • Basic vs. Advanced : Questions 1–5 focus on foundational techniques; 6–10 address complex research challenges.
  • Methodological Rigor : Answers emphasize reproducible protocols over definitions.
  • Safety & Compliance : All procedures align with SDS guidelines .
  • Data Sources : Excludes non-academic platforms (e.g., benchchem); prioritizes peer-reviewed methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.